1-(Trifluoromethyl)cyclopentane-1-carbonitrile
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Overview
Description
1-(Trifluoromethyl)cyclopentane-1-carbonitrile is an organic compound with the molecular formula C7H8F3N It is characterized by the presence of a trifluoromethyl group attached to a cyclopentane ring, which is further bonded to a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Trifluoromethyl)cyclopentane-1-carbonitrile can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with trifluoromethyl iodide in the presence of a base, followed by the introduction of a cyanide source to form the carbonitrile group. The reaction conditions typically include:
Base: Potassium carbonate or sodium hydride
Solvent: Dimethyl sulfoxide or acetonitrile
Temperature: Room temperature to moderate heating
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(Trifluoromethyl)cyclopentane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 1-(Trifluoromethyl)cyclopentane-1-carboxylic acid
Reduction: 1-(Trifluoromethyl)cyclopentane-1-amine
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Trifluoromethyl)cyclopentane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Trifluoromethyl)cyclopentane-1-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetics and pharmacodynamics.
Comparison with Similar Compounds
- 1-(Trifluoromethyl)cyclopentane-1-carboxylic acid
- 1-(Trifluoromethyl)cyclopentane-1-amine
- 1-(Trifluoromethyl)cyclopentane-1-thiol
Uniqueness: 1-(Trifluoromethyl)cyclopentane-1-carbonitrile is unique due to the presence of both a trifluoromethyl group and a carbonitrile group, which confer distinct chemical reactivity and potential applications. Compared to its analogs, it offers a balance of stability and reactivity, making it a versatile compound in various research and industrial contexts.
Properties
IUPAC Name |
1-(trifluoromethyl)cyclopentane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N/c8-7(9,10)6(5-11)3-1-2-4-6/h1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCJZECXHONKWKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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